molecular formula C19H31N3O4 B2619987 Tert-butyl 4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]piperidine-1-carboxylate CAS No. 2361821-11-4

Tert-butyl 4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]piperidine-1-carboxylate

Cat. No.: B2619987
CAS No.: 2361821-11-4
M. Wt: 365.474
InChI Key: BGBMNKZVPUGKPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]piperidine-1-carboxylate is a compound used as an intermediate in the manufacture of fentanyl, as well as various related derivatives such as butyrylfentanyl, furanylfentanyl, benzylfentanyl and homofentanyl .


Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. It is used as a semi-flexible linker in PROTAC development for targeted protein degradation . Incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .


Molecular Structure Analysis

The empirical formula of this compound is C17H26N2O2 . The molecular weight is 290.40 . The structure of this compound involves a piperidine ring, which is a common structure in many pharmaceutical compounds .


Chemical Reactions Analysis

This compound is used as an intermediate in the synthesis of various fentanyl derivatives . The exact chemical reactions involved in its synthesis are complex and require specialized knowledge in organic chemistry.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It is used as a linker in PROTAC development, indicating that it has the ability to form covalent bonds with other molecules .

Properties

IUPAC Name

tert-butyl 4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3O4/c1-5-16(23)21-10-6-14(7-11-21)17(24)20-15-8-12-22(13-9-15)18(25)26-19(2,3)4/h5,14-15H,1,6-13H2,2-4H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGBMNKZVPUGKPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2CCN(CC2)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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